molecular formula C10H16ClNO4S B1460007 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline hydrochloride CAS No. 1803612-27-2

5-Methanesulfonyl-2-(2-methoxyethoxy)aniline hydrochloride

Cat. No. B1460007
M. Wt: 281.76 g/mol
InChI Key: CTAVFUVBZQCBSB-UHFFFAOYSA-N
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Description

5-Methanesulfonyl-2-(2-methoxyethoxy)aniline hydrochloride is a chemical compound with the CAS number 1803612-27-2 . It is used in research and development, and its molecular formula is C10H16ClNO4S .


Molecular Structure Analysis

The molecular structure of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline hydrochloride consists of 10 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom . The molecular weight of this compound is 281.76 .

Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthesis and properties of methanesulfonate esters and related sulfonamide compounds. For instance, the development of methanesulfonohydrazides through sulfur dioxide insertion and radical processes involving intramolecular cyclization showcases the versatility of methanesulfonyl derivatives in synthetic chemistry (An, Zheng, & Wu, 2014). Similarly, the synthesis of benzimidazoles from alpha-chloroaldoxime O-methanesulfonates highlights the utility of methanesulfonyl compounds as intermediates in the production of heterocyclic compounds (Yamamoto, Mizuno, Tsuritani, & Mase, 2009).

Applications in Material Science

Methanesulfonyl derivatives have been investigated for their roles in material science, such as in the synthesis of self-assembling structures. For example, diethyltin-based assemblies derived from sulfonate-phosphonate ligands demonstrate the potential of sulfonate groups in constructing complex materials (Shankar, Jain, Kociok‐Köhn, & Molloy, 2011).

Environmental and Industrial Applications

The conversion of methane to methanesulfonic acid represents a significant advance in utilizing methane, a potent greenhouse gas, for producing valuable chemicals. This process underscores the environmental and industrial relevance of methanesulfonic acid derivatives (Schüth, 2019). Additionally, studies on the oxidation of methanesulfinic acid and its reactions in the presence of dioxygen provide insights into the chemical behavior of sulfonates under oxidative conditions, with implications for industrial chemistry and environmental remediation (Flyunt, Makogon, Schuchmann, Asmus, & Sonntag, 2001).

Pharmacological and Biological Applications

While direct information on 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline hydrochloride's biological applications was not found, related compounds have been explored for pharmacological activities. For example, synthesis and pharmacological evaluation of benzopyrano[4,3-d]pyrimidines with methanesulfonyl groups have demonstrated potential antiplatelet and analgesic properties, suggesting a possible area of interest for derivatives of methanesulfonyl aniline compounds (Bruno et al., 2004).

properties

IUPAC Name

2-(2-methoxyethoxy)-5-methylsulfonylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S.ClH/c1-14-5-6-15-10-4-3-8(7-9(10)11)16(2,12)13;/h3-4,7H,5-6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAVFUVBZQCBSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)S(=O)(=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methanesulfonyl-2-(2-methoxyethoxy)aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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